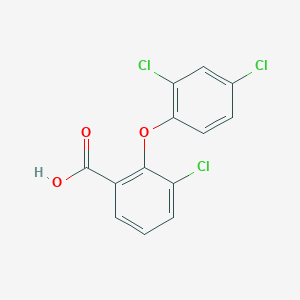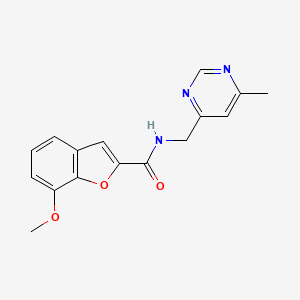![molecular formula C17H24ClNO3 B3012713 2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide CAS No. 2411295-30-0](/img/structure/B3012713.png)
2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as Tapentadol, which is a centrally acting analgesic drug that is used to treat moderate to severe pain. The purpose of
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide involves its interaction with the mu-opioid receptor in the central nervous system. The compound acts as an agonist at this receptor, which leads to the inhibition of pain signals and the production of analgesia. Additionally, the compound has been shown to have norepinephrine reuptake inhibitory activity, which further enhances its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to produce analgesia, sedation, and respiratory depression. Additionally, it has been shown to have antitussive properties and to decrease gastrointestinal motility.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide in lab experiments is its potent analgesic effects. This makes it a useful tool for studying pain pathways and developing new pain management strategies. However, one of the main limitations of using this compound is its potential for abuse and addiction. Therefore, caution must be taken when using this compound in lab experiments.
Future Directions
There are several future directions for the study of 2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide. One area of research is the development of new analogs of the compound that have improved pharmacological properties. Additionally, the compound could be studied for its potential use in the treatment of other types of pain, such as cancer pain. Finally, the compound could be studied for its potential use in the treatment of other neurological disorders, such as depression and anxiety.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential applications in the field of medicinal chemistry. The compound has been extensively studied for its analgesic properties and has been used in the treatment of moderate to severe pain. Additionally, it has been shown to have norepinephrine reuptake inhibitory activity, which further enhances its analgesic effects. While caution must be taken when using this compound due to its potential for abuse and addiction, it remains a useful tool for studying pain pathways and developing new pain management strategies.
Synthesis Methods
The synthesis of 2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide involves the reaction of 3-methyl-4-methoxybenzyl chloride with 2-methyltetrahydrofuran-4-carboxylic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been extensively studied and optimized to obtain high yields of the compound.
Scientific Research Applications
2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been shown to have analgesic properties and has been used in the treatment of moderate to severe pain. Additionally, it has been studied for its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to treat.
properties
IUPAC Name |
2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-12-8-14(4-5-16(12)21-3)11-19(17(20)10-18)15-6-7-22-13(2)9-15/h4-5,8,13,15H,6-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOFYOMNMGXPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)N(CC2=CC(=C(C=C2)OC)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)



![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)
![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)



![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)
